360A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

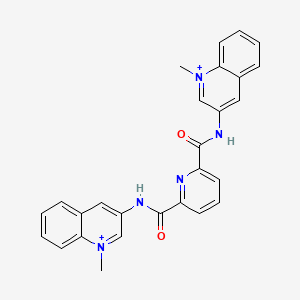

360A is a compound known for its strong affinity and selectivity for G-quadruplex structures. It is a pyridine dicarboxamide derivative that has shown significant potential in stabilizing G-quadruplex structures and inhibiting telomerase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 360A involves the reaction of 2,6-pyridine dicarboxylic acid with appropriate amines under specific conditions to form the desired pyridine dicarboxamide derivative . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

360A primarily undergoes reactions that involve its interaction with G-quadruplex structures. It is known to stabilize these structures, which can lead to various biological effects . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The stabilization of G-quadruplex structures by this compound often requires specific conditions such as the presence of certain ions (e.g., potassium or sodium) that facilitate the formation of G-quadruplexes . The compound itself acts as a ligand that binds to these structures, enhancing their stability.

Major Products Formed

The primary product formed from the interaction of this compound with G-quadruplex structures is the stabilized G-quadruplex complex. This complex can have significant biological implications, particularly in the inhibition of telomerase activity and the induction of telomere dysfunction .

Scientific Research Applications

Pharmaceutical Applications

360A is utilized in drug development and synthesis processes. Its role as a compound in various enzymatic reactions showcases its significance in creating complex pharmaceutical intermediates.

Case Study: Enzymatic Synthesis

A notable example involves the use of this compound in enzymatic processes for synthesizing pharmaceuticals. For instance, transaminases have been employed to produce chiral amines, which are crucial for drugs like Sitagliptin, an anti-diabetic medication. The process demonstrated higher yields and reduced waste compared to traditional chemical methods, highlighting this compound's efficiency in biocatalysis .

| Application | Description | Outcome |

|---|---|---|

| Enzymatic Synthesis | Used in transaminase reactions for drug intermediates | Higher yields, reduced waste |

| Drug Development | Integral in synthesizing complex molecules | Enhanced efficiency in production |

Biomedical Applications

In biomedical research, this compound has potential uses in drug delivery systems and tissue engineering. Hydrogels incorporating this compound can facilitate targeted drug delivery and support tissue regeneration.

Case Study: Hydrogel Development

Research indicates that hydrogels can be engineered to deliver drugs or cells effectively. The incorporation of this compound into these hydrogels allows for controlled release mechanisms that can be tailored for specific therapeutic applications, such as cancer treatment and regenerative medicine .

| Biomedical Application | Description | Impact |

|---|---|---|

| Drug Delivery Systems | Controlled release of therapeutic agents | Improved targeting and efficacy |

| Tissue Engineering | Support for cell growth and tissue regeneration | Enhanced healing processes |

Forensic Science Applications

The compound this compound also finds applications in forensic science, particularly in fingerprint analysis using advanced spectroscopy techniques.

Case Study: Infrared Chemical Imaging

In a comparative study involving infrared chemical imaging, this compound was tested for its ability to detect contaminants in fingerprints. The results showed high accuracy without false positives when identifying substances like mirtazepine and phenobarbital, demonstrating its effectiveness as a forensic tool .

| Forensic Application | Description | Results |

|---|---|---|

| Fingerprint Analysis | Detection of contaminants using infrared imaging | High accuracy, no false positives |

Educational Applications

In educational settings, particularly nursing education, this compound has been integrated into virtual reality (VR) training methods.

Case Study: VR Training Methodology

A study evaluated the effectiveness of 360-degree VR video as a teaching tool for nursing students. While traditional face-to-face demonstrations remain prevalent, the use of VR showed comparable learning outcomes, indicating that this compound can enhance educational methodologies through immersive experiences .

| Educational Application | Description | Findings |

|---|---|---|

| Nursing Education | Use of VR for teaching psychomotor skills | Comparable learning outcomes to traditional methods |

Mechanism of Action

360A exerts its effects primarily by binding to and stabilizing G-quadruplex structures. These structures are formed by guanine-rich sequences in DNA and play a crucial role in the regulation of telomere maintenance and gene expression . By stabilizing these structures, this compound can inhibit the activity of telomerase, an enzyme responsible for maintaining telomere length in cancer cells . This inhibition leads to telomere dysfunction, which can result in the inhibition of cancer cell proliferation and induction of cell death .

Comparison with Similar Compounds

360A is unique in its high selectivity and affinity for G-quadruplex structures compared to other similar compounds. Some of the similar compounds include:

PhenDC3: Another G-quadruplex ligand with high specificity for G-quadruplex structures.

CX-5461: A G-quadruplex ligand currently undergoing clinical trials for its potential in cancer treatment.

Pyridostatin (PDS): A well-known G-quadruplex ligand that has been extensively studied for its effects on gene expression and telomere stability.

This compound stands out due to its potent selectivity and ability to induce specific telomere aberrations, making it a valuable tool in cancer research and drug development .

Biological Activity

Compound 360A, a pyridine-dicarboxamide derivative, has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and molecular biology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure, which allows it to interact with various biological targets. Its ability to form covalent bonds with DNA structures makes it a candidate for further exploration in therapeutic applications.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties through its interaction with G-quadruplexes (G4), which are four-stranded DNA structures prevalent in gene promoter regions. These interactions can potentially inhibit cancer cell proliferation.

- Mechanism of Action : this compound targets G4 structures, leading to the disruption of oncogenic transcription processes. This mechanism was highlighted in a study where the compound effectively inhibited the growth of cancer cell lines through G4 stabilization and subsequent gene expression modulation .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Jurkat | 10.0 | Moderate cytotoxicity |

| PC-3 | 9.27 | Moderate cytotoxicity |

| PANC-1 | 5.0 | Potent preferential cytotoxicity |

| PSN-1 | 5.0 | Potent preferential cytotoxicity |

Cytotoxicity Studies

In vitro studies using various human cancer cell lines have shown that this compound possesses notable cytotoxic effects. The compound's IC50 values indicate its effectiveness against different types of cancer cells.

- Case Study : A study evaluated the cytotoxicity of several compounds, including this compound, against Jurkat (human lymphocytic cancer), PC-3 (prostate cancer), and PANC-1 (pancreatic cancer) cell lines. The results indicated that this compound exhibited an IC50 value as low as 5 μM against PANC-1 cells, suggesting strong anticancer activity .

Antimicrobial and Antioxidant Activities

Beyond its anticancer properties, this compound has also been investigated for its antimicrobial and antioxidant activities. Research indicates that compounds similar to this compound can exhibit significant radical scavenging abilities.

- Antioxidant Activity : In comparative studies, extracts containing derivatives of this compound displayed moderate inhibition percentages against DPPH radicals, indicating potential use as an antioxidant agent .

| Test Compound | DPPH Inhibition (%) at 1 mg/mL |

|---|---|

| Ascorbic Acid | 65.32 |

| Trolox | 63.44 |

| Ethyl Acetate Extract | 43.61 |

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which 360A stabilizes G-quadruplex (G4) structures?

- Answer : this compound selectively binds to G4 DNA through electrostatic interactions and π-π stacking, stabilizing the structure and inhibiting telomerase activity. Circular dichroism (CD) spectroscopy reveals concentration-dependent changes in ellipticity, indicating ligand-G4 interaction (e.g., CD signal attenuation at higher concentrations) . The IC50 for telomerase inhibition in TRAP-G4 assays is 300 nM, validated via qPCR and luciferase reporter assays in A549 cancer cells .

Q. What experimental protocols are recommended for handling this compound in cell-based studies?

- Answer :

- Solubility : Dissolve in DMSO at 2 mg/mL (2.84 mM) with sonication to ensure homogeneity .

- Cell Culture : Use A549 cells maintained in DMEM + 10% FBS at 37°C/5% CO₂. Treat cells with 5 µM this compound every 3–4 days, monitoring proliferation via trypan blue exclusion or MTT assays .

- Controls : Include DMSO-only controls (0.1% v/v) to rule out solvent effects .

Q. How does this compound’s solubility and stability impact experimental design?

- Answer : this compound is stable in DMSO at -20°C for 1 month or -80°C for 6 months. Aliquot stock solutions to avoid freeze-thaw degradation. For in vitro assays, pre-dilute in culture media to ensure final DMSO ≤0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in CD spectral data when studying this compound-G4 interactions?

- Answer : CD signal attenuation at higher ligand concentrations (e.g., >10 µM) may indicate aggregation or competitive binding to non-G4 DNA. Mitigate this by:

- Titration Experiments : Use a ligand:DNA molar ratio ≤1:1 to avoid saturation artifacts .

- Buffer Optimization : Include 100 mM KCl to mimic physiological conditions and stabilize G4 folding .

- Complementary Techniques : Validate with FRET-melting assays or NMR to confirm binding specificity .

Q. What methodologies address this compound-induced micronucleus formation in telomerase-positive cells?

- Answer : this compound triggers Rad51-dependent DNA repair pathways and homologous recombination (HR). To study this:

- Immunofluorescence : Stain for γH2AX foci (DNA damage markers) and Rad51 colocalization .

- siRNA Knockdown : Silence Rad51 to confirm its role in micronucleus formation .

- Flow Cytometry : Quantify micronuclei using DNA intercalators (e.g., propidium iodide) .

Q. How can this compound be integrated with functional splicing assays to study its off-target effects?

- Answer : In Pax9 splicing assays, this compound modulates splicing efficiency via G4 stabilization in intronic regions. Key steps:

- Reporter Constructs : Use pPAx9H (wild-type) and pPAx9M (mutant) transfected into HEK293 cells .

- Dose-Response : Treat with 1–10 µM this compound for 48 hrs and measure spliced transcripts via RT-qPCR .

- Toxicity Controls : Perform CellTiter-Glo assays to ensure no off-target cytotoxicity at tested concentrations .

Q. Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s anti-proliferative effects?

- Answer :

- Nonlinear Regression : Fit dose-response curves (e.g., IC50) using GraphPad Prism with a four-parameter logistic model .

- Chi-Square Tests : Compare telomere dysfunction-induced foci (TIF) frequencies between treated and control groups .

- Error Bars : Report SEM from ≥3 biological replicates to account for cell heterogeneity .

Q. How do researchers validate this compound’s selectivity for G4 over duplex DNA?

- Answer :

- Competitive EMSA : Co-incubate this compound with radiolabeled G4 and duplex DNA probes. Quantify binding via autoradiography .

- Thermal Denaturation : Compare ΔTm of G4 vs. duplex DNA in the presence of this compound. A ΔTm >10°C for G4 indicates selectivity .

Q. Methodological Challenges

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Answer :

- QC Protocols : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and HR-MS .

- NMR Profiling : Confirm structural integrity using ¹H/¹³C NMR, focusing on quinolinium and pyridine dicarboxamide motifs .

Q. How can researchers reconcile discrepancies in this compound’s efficacy across cell lines?

Properties

IUPAC Name |

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOOEJJPTYXNTN-UHFFFAOYSA-P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.